molecular formula C19H24N4OS B10947826 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10947826
M. Wt: 356.5 g/mol
InChI Key: QSAYBVWZEAGGTE-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the radical functionalization of adamantane to introduce the thiazole ring . The pyrazole ring is then synthesized through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole and pyrazole rings .

Scientific Research Applications

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole and pyrazole rings can engage in hydrogen bonding and other interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of adamantane, thiazole, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4OS/c1-11-3-15(23(2)22-11)17(24)21-18-20-16(10-25-18)19-7-12-4-13(8-19)6-14(5-12)9-19/h3,10,12-14H,4-9H2,1-2H3,(H,20,21,24)

InChI Key

QSAYBVWZEAGGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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